![molecular formula C13H23ClN2O2 B2498830 Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride CAS No. 2007915-54-8](/img/structure/B2498830.png)
Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C13H23ClN2O2 . It has an average mass of 274.787 Da and a monoisotopic mass of 274.144806 Da .
Molecular Structure Analysis
The InChI code for Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is 1S/C13H22N2O2.ClH/c1-2-11-17-12(16)15-9-5-13(6-10-15)3-7-14-8-4-13;/h2,14H,1,3-11H2;1H .Physical And Chemical Properties Analysis
Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has a molecular weight of 274.79 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1. γ-Aminobutyric Acid Type A Receptor Antagonists The 3,9-diazaspiro[5.5]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . These compounds show low cellular membrane permeability .
Peripheral GABAAR Inhibition
Given the emerging peripheral application of GABAAR ligands, 3,9-diazaspiro[5.5]undecane-based compounds are hypothesized as promising lead structures for peripheral GABAAR inhibition .
Immunomodulatory Effect
The structurally simplified m-methylphenyl analog 1e was shown to efficiently rescue inhibition of T cell proliferation, providing a platform to explore the immunomodulatory potential for this class of compounds .
Treatment of Obesity
Compounds based on the 1,9-diazaspiro[5.5]undecane scaffold are being studied for the treatment of obesity .
Pain Management
These compounds are also being explored for their potential in pain management .
6. Treatment of Various Immune System Disorders The 1,9-diazaspiro[5.5]undecane-containing compounds are being researched for their potential in treating various immune system disorders .
Cell Signaling
These compounds are being studied for their role in cell signaling .
Treatment of Cardiovascular Disorders
Research is being conducted to explore the potential of these compounds in the treatment of cardiovascular disorders .
Mechanism of Action
A compound with a 2,9-diazaspiro[5.5]undecane core has been identified as an inducer of the Endoplasmic Reticulum Stress Response (ERSR). This compound depletes intracellular Ca2+ stores and induces apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells .
Future Directions
While specific future directions for Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride were not found, compounds with a 2,9-diazaspiro[5.5]undecane core have shown promise in cancer research, particularly in inducing apoptosis in cancer cells . This suggests potential future research directions in the field of oncology.
properties
IUPAC Name |
prop-2-enyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-2-10-17-12(16)15-9-3-4-13(11-15)5-7-14-8-6-13;/h2,14H,1,3-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORONYBNOBDTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC2(C1)CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.